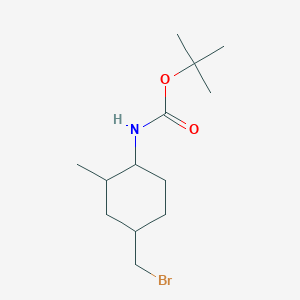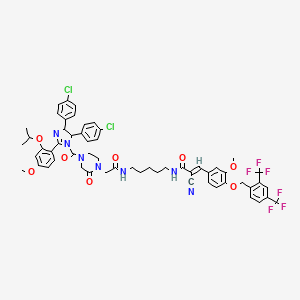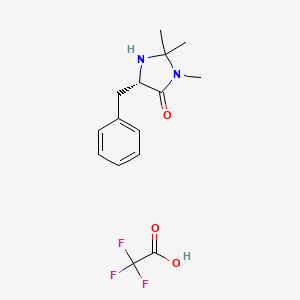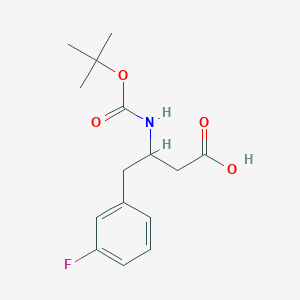
Fmoc-Lys(Dadcyl)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Lys(Dadcyl)-OH: is a derivative of lysine, a naturally occurring amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a dabcyl (4,4-dimethylamino-azobenzene-4’-carboxylic acid) moiety. This compound is primarily used in peptide synthesis and fluorescence resonance energy transfer (FRET) assays due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Lys(Dadcyl)-OH typically involves the protection of the lysine amino group with the Fmoc group, followed by the introduction of the dabcyl moiety. The process can be summarized as follows:
Protection of Lysine: The ε-amino group of lysine is protected using the Fmoc group. This is achieved by reacting lysine with Fmoc-Cl in the presence of a base such as sodium carbonate.
Introduction of Dabcyl: The dabcyl moiety is introduced by reacting the Fmoc-protected lysine with dabcyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated solid-phase peptide synthesis (SPPS) protocols, which allow for the efficient and high-yield production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Fmoc-Lys(Dadcyl)-OH undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group of lysine.
Substitution: The dabcyl moiety can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Substitution: Triethylamine and dabcyl chloride are used for introducing the dabcyl moiety.
Major Products:
Deprotected Lysine: Removal of the Fmoc group yields free lysine.
Substituted Products: Introduction of the dabcyl moiety results in this compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: Fmoc-Lys(Dadcyl)-OH is widely used in peptide synthesis, particularly in the construction of FRET-based peptide substrates. These substrates are valuable tools for studying enzyme kinetics and protease activity .
Biology: In biological research, this compound is used to create fluorescent probes for imaging and diagnostic purposes. The compound’s ability to quench fluorescence makes it ideal for studying protein-protein interactions and cellular processes .
Medicine: The compound is utilized in the development of diagnostic assays and therapeutic agents. Its role in FRET assays allows for the detection of specific biomolecules, aiding in disease diagnosis and monitoring .
Industry: this compound is employed in the production of biosensors and other analytical devices. Its unique properties enable the development of sensitive and specific detection systems for various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Fmoc-Lys(5-Fam)-OH: This compound is similar to Fmoc-Lys(Dadcyl)-OH but contains a 5-carboxyfluorescein (5-Fam) moiety instead of dabcyl.
Fmoc-Lys(Mca)-OH: This compound contains a (7-methoxycoumarin-4-yl)-acetyl (Mca) moiety and is used in FRET assays as a fluorescent donor.
Uniqueness: this compound is unique due to its dabcyl moiety, which acts as a quencher in FRET assays. This property makes it particularly valuable for studying protease activity and other enzymatic processes where fluorescence quenching is required .
Eigenschaften
IUPAC Name |
6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H37N5O5/c1-41(2)27-20-18-26(19-21-27)40-39-25-16-14-24(15-17-25)34(42)37-22-8-7-13-33(35(43)44)38-36(45)46-23-32-30-11-5-3-9-28(30)29-10-4-6-12-31(29)32/h3-6,9-12,14-21,32-33H,7-8,13,22-23H2,1-2H3,(H,37,42)(H,38,45)(H,43,44) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOPWTDBGMLRNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H37N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Propanoic acid, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B12292652.png)

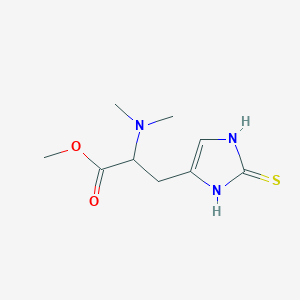
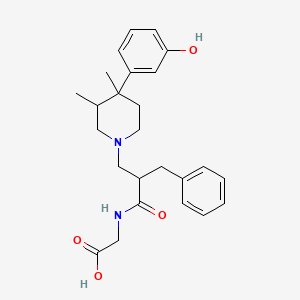
![4-(Hydroxymethyl)-5,5-dimethyl-3-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]cyclohex-2-en-1-one](/img/structure/B12292683.png)
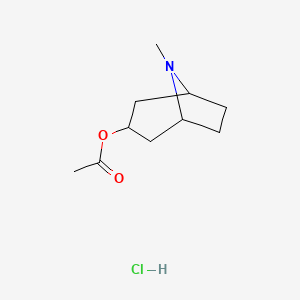
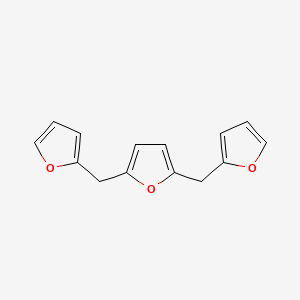
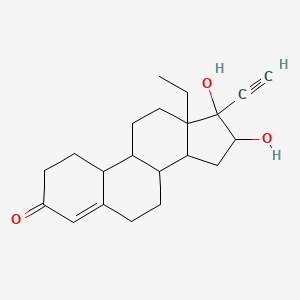

![Sodium;3,4,5-trihydroxy-6-[4-hydroxy-5-(10-hydroxydecyl)-2,3-dimethoxy-6-methylphenoxy]oxane-2-carboxylate](/img/no-structure.png)
